6-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
6-chloro-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c13-8-1-2-10-11(5-8)19-12(16-10)17-6-9(7-17)18-14-3-4-15-18/h1-5,9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEPGYIOOBNAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(O2)C=C(C=C3)Cl)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole are the orexin receptors, specifically Orexin-1 and Orexin-2. These receptors play a crucial role in regulating wakefulness and arousal.
Mode of Action
This compound acts as a dual orexin receptor antagonist. It blocks the binding of orexins A and B, neuropeptides produced in the hypothalamus, to the Orexin-1 and Orexin-2 receptors. This blockade suppresses the arousal mechanism, which can be beneficial in the treatment of conditions like insomnia.
Biochemical Pathways
It is known that orexins are involved in various physiological processes, including sleep-wake regulation, feeding behavior, and energy homeostasis. By blocking the orexin receptors, this compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Similar compounds with a triazole moiety have been reported to exhibit good absorption, distribution, metabolism, and excretion (adme) properties. These properties contribute to the bioavailability of the compound, but further studies are needed to confirm this for the specific compound .
Comparison with Similar Compounds
Structural Analogs
Suvorexant (MK-4305)
- Structure : 5-Chloro-2-{(5R)-5-methyl-4-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepan-1-yl}-1,3-benzoxazole.
- Key Differences :
- Replaces azetidine with a seven-membered diazepane ring.
- Includes a benzoyl linker between diazepane and triazole.
- Pharmacology : Dual orexin receptor antagonist (DORA) approved for insomnia. The diazepane ring enhances conformational flexibility, improving receptor binding .
(6-Chloro-1,3-Benzoxazol-2-yl)Methanamine
- Structure : Simplifies the substituent to a methanamine group.
- Key Differences : Lacks the azetidine-triazole moiety, reducing hydrogen-bonding capacity.
6-[(4-Chlorophenyl)(1H-1,2,4-Triazol-1-yl)Methyl]-3-Methyl-2(3H)-Benzoxazolone
- Structure : Benzoxazolone core with a triazole-methyl-chlorophenyl group.
- Key Differences : Benzoxazolone (lactone) instead of benzoxazole; 1,2,4-triazole vs. 1,2,3-triazole.
- Activity : Reported for antimicrobial and anticancer applications, highlighting the role of triazole positioning .
1-(6-Chloro-1,3-Benzothiazol-2-yl)Hydrazine Derivatives
- Structure : Benzothiazole core with hydrazine substituents.
- Key Differences : Sulfur atom in benzothiazole increases lipophilicity vs. benzoxazole’s oxygen. Hydrazine groups enable diverse functionalization .
Pharmacological Analogs
Orexin Receptor Antagonists
- Suvorexant : Binds orexin receptors via diazepane-triazole-benzoyl interactions. Clinical trials show efficacy in sleep maintenance (50% improvement in latency ).
Benzothiazole-Based Anticonvulsants
- Example : 1-(6-Chloro-1,3-benzothiazol-2-yl)-2-[4-methoxyphenylethylidene]hydrazine.
- Activity : Exhibits anticonvulsant properties (ED₅₀ = 25 mg/kg in rodent models). Benzothiazole’s lipophilicity enhances blood-brain barrier penetration .
Preparation Methods
Cyclocondensation of 2-Amino-5-Chlorophenol
The reaction of 2-amino-5-chlorophenol with carboxylic acid derivatives or aldehydes under acidic conditions remains the most widely employed method. Polyphosphoric acid (PPA) catalyzes the cyclodehydration, yielding the benzoxazole ring. For example, heating 2-amino-5-chlorophenol with chloroacetic acid in PPA at 180°C for 5 hours produces 6-chloro-1,3-benzoxazole with 85% efficiency. Alternative acid catalysts, such as phosphosulfonic acid (PSA), have demonstrated comparable efficacy under solvent-free conditions.
Oxidative Cyclization Strategies
Oxidative agents like lead tetraacetate or Dess–Martin periodinane (DMP) enable intramolecular cyclization of Schiff bases derived from 2-amino-5-chlorophenol. For instance, treatment of N-(5-chloro-2-hydroxyphenyl)benzamide with DMP in dichloromethane at 25°C facilitates rapid cyclization to the benzoxazole core within 2 hours. This method avoids extreme temperatures but requires stoichiometric oxidants, impacting scalability.
Triazole Moiety Incorporation
The 2H-1,2,3-triazol-2-yl group on the azetidine ring is typically installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Click Chemistry Approach
3-Azidoazetidine undergoes CuAAC with terminal alkynes in the presence of Cu(I) catalysts. For instance, reacting 3-azidoazetidine with phenylacetylene using CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (1:1) at 25°C produces 3-(triazol-2-yl)azetidine with 92% yield. The reaction’s modularity allows for diverse triazole substitutions, though steric hindrance in azetidine derivatives may necessitate prolonged reaction times.
Pre-functionalized Azetidine Building Blocks
An alternative strategy employs commercially available 3-(triazol-2-yl)azetidine, which is directly incorporated during the benzoxazole-azetidine coupling step. This avoids post-functionalization but requires access to specialized intermediates.
Integrated Synthetic Pathways
Combining the above steps, two principal routes emerge for the target compound:
Sequential Assembly (Benzoxazole → Azetidine → Triazole)
-
Benzoxazole Formation : 2-Amino-5-chlorophenol + chloroacetyl chloride → 6-chloro-1,3-benzoxazole (PPA, 180°C, 5 h).
-
Azetidine Coupling : Pd-catalyzed amination with 3-azidoazetidine (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C).
-
Triazole Installation : CuAAC with phenylacetylene (CuSO₄, sodium ascorbate, 25°C).
Overall Yield : 62% over three steps.
Convergent Synthesis (Modular Coupling)
-
Triazole-Azetidine Synthesis : 3-Azidoazetidine + phenylacetylene → 3-(triazol-2-yl)azetidine (92% yield).
-
Benzoxazole-Azetidine Coupling : 6-Chloro-2-iodobenzoxazole + 3-(triazol-2-yl)azetidine (Pd catalyst, 75% yield).
Overall Yield : 69% over two steps.
Optimization and Green Chemistry Considerations
Recent advances emphasize sustainability:
-
Solvent-Free Mechanochemistry : Ball-milling ZnO nanoparticles with reactants achieves 6-chloro-1,3-benzoxazole formation in 88% yield within 30 minutes, eliminating solvent waste.
-
Aqueous Click Chemistry : Water as a solvent for CuAAC reduces toxicity while maintaining high yields (89%).
-
Catalyst Recycling : Heterogeneous catalysts like Cu(II)-DiAmSar/SBA-15 enable five reuse cycles without significant activity loss.
Analytical Characterization
Critical spectroscopic data for the target compound include:
Q & A
Q. What challenges arise in multi-step synthesis, and how are they mitigated?
- Methodology : Key issues include low yields in azetidine coupling (40–60%) and regioselectivity in triazole formation. Mitigate via:
- Protecting groups : Use Boc for azetidine NH during benzoxazole coupling.
- Catalyst optimization : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
